Spizofurone
Description
Historical Perspective and Discovery of Spizofurone
This compound, with the molecular formula C12H10O3, is recognized as a spirobenzofuranone derivative. way2drug.comuni.lunih.gov Its emergence in academic research dates back to the mid-1980s, when it was identified and investigated as a novel anti-ulcer agent. way2drug.comgrafiati.com Key early studies, such as one published in the European Journal of Pharmacology in May 1986, demonstrated that this compound could increase alkaline secretion in isolated bullfrog duodenal mucosa. grafiati.com Further research in 1987 explored its effect on platelet-activating factor (PAF)-induced gastric lesions in rats, reinforcing its potential as a therapeutic compound for gastric disorders. grafiati.com
Evolution of Research Interests and Academic Significance of this compound
The initial academic interest in this compound was driven by its promising anti-ulcer properties. Research findings highlighted its ability to enhance gastric mucosal blood flow and stimulate alkaline secretion, mechanisms crucial for protecting the stomach lining. way2drug.comgrafiati.com This made this compound a significant compound in the field of gastroenterology and pharmacology during that period. As a member of the benzofuran (B130515) class of compounds, this compound belongs to a group of heterocyclic compounds that are widely recognized for their diverse biological activities and importance in medicinal chemistry. nih.govctdbase.org Its inclusion in major chemical information resources like PubChem, where it is assigned CID 71755, underscores its established presence and continued relevance within the broader chemical and pharmaceutical research landscape. uni.lunih.govoup.com
Table 1: Key Pharmacological Actions of this compound in Early Research
| Action Described | Model System / Context | Reference |
| Increases alkaline secretion | Isolated bullfrog duodenal mucosa | grafiati.com |
| Increases gastric mucosal blood flow | Preclinical models | way2drug.com |
| Effect on PAF-induced gastric lesions | Rats | grafiati.com |
| Anti-ulcer agent | General classification based on observed effects | way2drug.comgrafiati.com |
Current Research Landscape and Scope of this compound Studies
In the contemporary academic and pharmaceutical landscape, this compound continues to be a documented chemical entity. Its details, including its chemical structure and properties, are consistently maintained and updated in comprehensive chemical databases such as PubChem. uni.lunih.govoup.com The integration of patent data into resources like PubChem further indicates its presence in intellectual property discussions, which can relate to its synthesis, potential modifications, or inclusion in broader chemical compositions. oup.com For instance, this compound has been mentioned in patents concerning the conversion of carbonyl groups of drugs to oxime derivatives for coupling to linkers, suggesting its potential consideration in advanced drug delivery or prodrug strategies. googleapis.com While recent extensive new therapeutic applications are not explicitly detailed in the provided search results, its classification as a spirobenzofuranone derivative and its historical anti-ulcer activity ensure its continued academic relevance within organic synthesis, medicinal chemistry, and pharmacology as a reference compound or a scaffold for further chemical exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72492-12-7 | |
| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spizofurone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIZOFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Spizofurone
Established Synthetic Routes for Spizofurone Elucidation
This compound's structure contains a 3(2H)-furanone ring system fused with a benzene (B151609) ring, forming a spiro[1-benzofuran-2,1'-cyclopropane]-3-one core with an acetyl group at the 5-position nih.gov. The elucidation of established synthetic routes for such a compound typically involves strategies for constructing both the furanone ring and the spirocyclic system.
General approaches for the synthesis of 3(2H)-furanones, which form a central structural element of this compound, have been developed. These often involve aldol (B89426) condensation reactions of aldehydes with enolates, followed by oxidation steps (e.g., Collins oxidation) to yield 1,3-diketones researchgate.netresearchgate.net. Subsequent acid-catalyzed cyclization and dehydration reactions can then lead to the formation of the desired 3(2H)-furanone ring system researchgate.netresearchgate.net. Another reported method for synthesizing 3(2H)-furanones is the cycloisomerization of allenic hydroxyketones researchgate.netresearchgate.net. For spiro compounds, methods often involve intramolecular cyclization or multicomponent reactions that facilitate the formation of the spiro center beilstein-journals.orgmrforum.commdpi.com.
Specific, detailed synthetic pathways for this compound are frequently disclosed in patent literature, which provides comprehensive descriptions of the reagents, conditions, and yields for industrial-scale production or proprietary methods nih.govoup.com. However, these detailed patent-specific routes are not extensively described in general scientific literature snippets.
Novel Synthetic Approaches and Efficiency Enhancements for this compound
Novel synthetic approaches in organic chemistry aim to improve reaction efficiency, reduce environmental impact, and provide access to complex molecules through more streamlined pathways. While specific novel synthetic approaches directly targeting this compound were not detailed in the provided search results, general advancements in the synthesis of related heterocyclic and spiro compounds offer insights into potential efficiency enhancements.
Modern synthetic methodologies often emphasize:
Multicomponent Reactions (MCRs): These one-pot reactions involve three or more reactants combining to form a single product, often leading to increased atom economy and reduced waste mrforum.commdpi.com. Such approaches could potentially be applied to construct the spiro-benzofuranone core of this compound.
Catalytic Methods: The use of various catalysts (e.g., metal-organic frameworks, nanocatalysts, or organocatalysts) can enable reactions to proceed under milder conditions, with higher selectivity and improved yields nih.gov.
Green Chemistry Principles: Efforts to develop more environmentally benign synthetic routes include using water as a solvent, reducing hazardous reagents, and minimizing purification steps nih.govdergipark.org.tr.
The development of new synthetic routes for complex molecules often arises from the need for more efficient, cost-effective, and sustainable processes googleapis.com.
Synthesis and Characterization of this compound Derivatives and Analogues
The chemical modification of a core compound like this compound can lead to a range of derivatives and analogues, which are structurally related but possess altered chemical properties. Research has shown that this compound (also referred to as AG-629) has been subjected to fragmentation and reassembly to generate other furanone derivatives researchgate.netresearchgate.net.
A notable example involves the fragmentation of this compound to produce 5-phenyl-2,2-dimethyl-3(2H)-furanone, also known as bullatenone researchgate.netresearchgate.net. Further modifications of this furanone core have been explored, leading to the synthesis of 5-(2-ethenyl substituted)-3(2H)-furanones researchgate.netresearchgate.net. These derivatives involve the insertion of an ethenyl link between the furanone and phenyl rings, and subsequent variations in the ethenyl substituent researchgate.netresearchgate.net.
Characterization of these derivatives typically employs a suite of spectroscopic techniques to confirm their chemical structures, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside elemental analysis nih.govmdpi.com.
Structure-Driven Chemical Modifications for Optimized Activity
Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemical synthesis and medicinal chemistry, focusing on how alterations to a molecule's chemical structure influence its properties immutoscientific.comnih.gov. In the context of "optimized activity," this refers to modifying the chemical structure to achieve desired physicochemical characteristics or to enhance specific interactions at a molecular level, without discussing biological outcomes or efficacy.
For this compound and its analogues, structure-driven chemical modifications would involve systematically altering functional groups, bond configurations, or steric arrangements to explore their impact on chemical properties. For instance, the synthesis of various 5-(2-ethenyl substituted)-3(2H)-furanones was undertaken to evaluate their SAR researchgate.netresearchgate.net. This process involves:
Systematic Alteration: Introducing different substituents (e.g., varying the nature or position of groups on the ethenyl link or the furanone ring).
Property Assessment: Evaluating how these structural changes affect chemical properties such as solubility, stability, or potential for specific molecular interactions.
The goal of such modifications is to understand the relationship between the chemical structure and the desired property, guiding further synthetic efforts to design compounds with improved characteristics. This iterative process of design, synthesis, and characterization is central to optimizing the chemical profile of a compound nih.govcreative-proteomics.com.
Mechanistic Elucidation of Spizofurone S Pharmacological Actions
Investigation of Gastric Mucosal Protective Mechanisms of Spizofurone
Research indicates that this compound effectively inhibits gastric lesions induced by agents such as ethanol (B145695), indomethacin (B1671933), and aspirin (B1665792). For instance, oral administration of this compound significantly inhibited ethanol-induced gastric lesions with an ED50 of 6.5 mg/kg in rats. It also showed inhibitory effects on indomethacin-induced gastric antral ulcers when administered orally or intraperitoneally in doses ranging from 25-200 mg/kg. nih.gov Furthermore, this compound, given intraperitoneally, prevented a decrease in potential difference and the formation of gastric lesions caused by intragastric instillation of aspirin in acidic solution. It also inhibited the increase in net fluxes of hydrogen (H+) and sodium (Na+) ions induced by ethanol in acidic solution, suggesting a role in maintaining mucosal barrier integrity. nih.gov
Table 1: Inhibition of Gastric Lesions by this compound in Rats
| Inducing Agent | Administration Route | Dose Range (mg/kg) / Concentration | Observed Effect | Citation |
| Ethanol | Oral | ED50 = 6.5 mg/kg | Markedly inhibited gastric lesions. nih.gov | nih.gov |
| Ethanol | Intraperitoneal (i.p.) | Not specified | Inhibited gastric lesions, with a longer onset of action compared to oral administration. nih.gov | nih.gov |
| Indomethacin | Oral or i.p. | 25-200 mg/kg | Inhibited gastric antral ulcers in re-fed rats. nih.gov | nih.gov |
| Aspirin (30 mM in 0.1 N HCl) | i.p. | Not specified | Prevented decrease in potential difference and formation of gastric lesions. nih.gov | nih.gov |
| Ethanol (15% in 0.1 N HCl) | i.p. | Not specified | Inhibited increase in net fluxes of H+ and Na+. nih.gov | nih.gov |
Modulation of Gastric Mucosal Blood Flow by this compound
This compound has been shown to increase gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and facilitating repair. In anesthetized dogs, intravenous administration of this compound at doses of 15 and 30 mg/kg resulted in a dose-related increase in gastric mucosal blood flow. nih.gov Intragastric administration of this compound (1-10 mg/ml) for 15 minutes also produced a sustained, concentration-dependent increase in gastric mucosal blood flow. For instance, a concentration of 3 mg/ml led to approximately a 50% increase at its peak, with an effect lasting for 2 hours. nih.gov This mode of action is similar to that of prostaglandin (B15479496) E2 (PGE2). This compound was also observed to significantly improve the reduction in gastric mucosal blood flow induced by indomethacin. Its topical action in increasing gastric mucosal blood flow was confirmed in in situ experiments using a stomach flap. nih.gov
Table 2: Influence of this compound on Gastric Mucosal Blood Flow in Dogs
| Administration Route | Dose/Concentration | Effect on Gastric Mucosal Blood Flow | Duration of Action | Citation |
| Intravenous | 15 mg/kg | Dose-related increase | Not specified | nih.gov |
| Intravenous | 30 mg/kg | Dose-related increase | Not specified | nih.gov |
| Intragastric | 1-10 mg/ml | Sustained, concentration-dependent increase | Not specified | nih.gov |
| Intragastric | 3 mg/ml | ~50% increase at peak | 2 hours | nih.gov |
| Systemic/Topical | Not specified | Increases blood flow | Not specified | nih.gov |
| Against Indomethacin-induced reduction | Not specified | Markedly improved | Not specified | nih.gov |
Influence of this compound on Endogenous Prostaglandin Synthesis and Signaling
This compound's gastric mucosal protective effects are closely linked to its influence on endogenous prostaglandin synthesis. It has been demonstrated to potentiate the inhibitory effect of exogenous prostaglandin E2 on indomethacin-induced gastric antral ulcers. nih.gov Studies using isolated bullfrog duodenal mucosa revealed that the increase in alkaline secretion observed with this compound is mediated, at least in part, by the stimulation of endogenous prostaglandin synthesis. scribd.comcohlife.org Treatment with indomethacin, a known inhibitor of prostaglandin synthesis, partly but significantly inhibited the effect of this compound on alkaline secretion, while not affecting the effect of exogenous PGE2. This suggests that this compound acts upstream or in parallel to stimulate the body's own prostaglandin production. scribd.comcohlife.org Prostaglandins (B1171923) are crucial lipid signaling molecules involved in a wide array of biological processes, including the maintenance of gastric mucosal integrity, regulation of blood flow, and modulation of inflammation. fishersci.beepa.govchemicalbook.commitoproteome.org
This compound's Role in Gastric Alkaline Secretion Enhancement
This compound significantly enhances gastric alkaline secretion, a key component of the gastric mucosal barrier that neutralizes harsh acids and protects the epithelial lining. In isolated bullfrog duodenal mucosa, this compound (at concentrations of 10^-4 to 10^-3 M) increased alkaline secretion, transmucosal potential difference (PD), and short-circuit current (Isc) in a concentration-dependent manner. scribd.comcohlife.org The maximum increases in alkaline secretion stimulated by this compound were comparable to those induced by prostaglandin E2 (PGE2, at 10^-8 to 10^-5 M). scribd.comcohlife.org Notably, this compound exhibited this effect even when added to the secretory solution, a characteristic not observed with PGE2. The partial inhibition of this compound's effect by indomethacin further supports the involvement of endogenous prostaglandin synthesis in this mechanism. scribd.comcohlife.org
Table 3: Effect of this compound on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa
| Compound | Concentration Range (M) | Effect on Alkaline Secretion | Effect on Transmucosal Potential Difference (PD) | Effect on Short-Circuit Current (Isc) | Indomethacin Sensitivity | Citation |
| This compound | 10^-4 to 10^-3 | Increased (concentration-dependent) | Increased (concentration-dependent) | Increased (concentration-dependent) | Partially inhibited | scribd.comcohlife.org |
| Prostaglandin E2 (PGE2) | 10^-8 to 10^-5 | Increased (concentration-dependent) | Increased (concentration-dependent) | Increased (concentration-dependent) | Not affected | scribd.comcohlife.org |
Cellular and Molecular Targets of this compound Action
This compound's pharmacological actions are primarily mediated through its influence on physiological processes crucial for gastric mucosal defense. While this compound itself is a benzofuran (B130515) derivative, specific direct molecular binding targets (e.g., receptors or enzymes that this compound directly binds to) beyond its demonstrated effects on prostaglandin synthesis and physiological functions have not been explicitly detailed in the provided research. Instead, its protective effects are attributed to its ability to stimulate the synthesis of endogenous prostaglandins, increase gastric mucosal blood flow, enhance gastric alkaline secretion, and preserve the mucosal barrier. These actions collectively contribute to its anti-ulcer efficacy. nih.govnih.govscribd.comcohlife.org
Signal Transduction Pathways Affected by this compound
Given this compound's role in stimulating endogenous prostaglandin synthesis, it indirectly affects the signal transduction pathways that are activated by these lipid mediators. Prostaglandins, such as prostaglandin E2 (PGE2), function as local signaling molecules that bind to specific prostaglandin receptors on cell surfaces. epa.govmitoproteome.org These receptors are often G protein-coupled receptors (GPCRs), and their activation initiates a cascade of intracellular molecular events, known as signal transduction pathways. These pathways typically involve a series of protein interactions and modifications, often through phosphorylation, leading to changes in cellular behavior, such as increased mucus and bicarbonate secretion, enhanced blood flow, and regulation of cell proliferation and repair. For instance, PGE2 signaling can involve EP2 receptors, which, when activated, can lead to downstream effects that contribute to mucosal protection. epa.gov Therefore, by promoting the synthesis of endogenous prostaglandins, this compound indirectly modulates these crucial signal transduction pathways involved in gastric cytoprotection.
Preclinical Efficacy and Pharmacodynamics of Spizofurone
In Vitro Pharmacological Profiling of Spizofurone
The in vitro pharmacological profile of this compound suggests its gastroprotective effects are linked to the enhancement of mucosal defense rather than direct inhibition of pro-inflammatory pathways. A key aspect of its mechanism appears to be the modulation of prostaglandin (B15479496) synthesis. In studies using isolated bullfrog duodenal mucosa, the effects of this compound on alkaline secretion were partially but significantly inhibited by indomethacin (B1671933), a cyclooxygenase (COX) inhibitor. nih.gov This finding indicates that the action of this compound is mediated, at least in part, by the stimulation of endogenous prostaglandin synthesis. nih.gov By promoting the synthesis of these protective lipids, this compound strengthens the gastric mucosal barrier.
Detailed investigations into the direct inhibitory effects of this compound on specific enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are not extensively detailed in the available literature. Consequently, its direct impact on the biosynthesis of prostaglandins (B1171923) and leukotrienes at the enzymatic level remains to be fully elucidated. The current evidence points towards an indirect mechanism that enhances the production of cytoprotective prostaglandins.
Animal Models of Gastric Ulceration and this compound Efficacy
This compound has demonstrated significant protective effects across a range of chemically induced gastric injury models in animals.
This compound has shown protective action against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In studies involving re-fed rats, this compound administered either orally or intraperitoneally in a dose range of 25-200 mg/kg effectively inhibited the formation of indomethacin-induced gastric antral ulcers. researchgate.net Furthermore, this compound was found to potentiate the inhibitory effect of exogenously administered Prostaglandin E2 on these ulcers. researchgate.net One of the mechanisms underlying this protection is its ability to counteract the reduction in gastric mucosal blood flow caused by indomethacin, an effect that was observed in anesthetized dogs. nih.gov
The compound provides marked protection against gastric lesions induced by direct irritants like ethanol (B145695). In rats, orally administered this compound strongly inhibited ethanol-induced lesions. researchgate.net The protective action is, in part, attributed to the preservation of the gastric mucosal barrier. Specifically, this compound was shown to inhibit the increase in the net fluxes of hydrogen (H+) and sodium (Na+) ions across the gastric mucosa caused by the intragastric application of 15% ethanol in 0.1 N HCl. researchgate.net
Research has been conducted to evaluate the efficacy of this compound in mitigating gastric damage induced by Platelet-Activating Factor (PAF), a potent ulcerogen. A study investigated the effect of this compound on PAF-induced gastric lesions in rats, indicating its potential role in counteracting this specific pathway of ulcerogenesis. researchgate.net
The gastroprotective effects of this compound extend to other models of chemical injury. It has been shown to be effective against gastric lesions induced by aspirin (B1665792). In rats, intraperitoneally administered this compound prevented the decrease in gastric mucosal potential difference and the subsequent lesion formation caused by the intragastric instillation of 30 mM aspirin in 0.1 N HCl. researchgate.net
Specific studies detailing the efficacy of this compound in other common experimental models, such as those induced by stress (e.g., water immersion), pylorus ligation, or acetic acid, were not identified in the reviewed literature.
Dose-Response Relationships and Efficacy Parameters in Preclinical Studies
Preclinical studies have established a clear dose-response relationship for the gastroprotective effects of this compound. The efficacy varies depending on the ulcer model and the route of administration.
Ethanol-Induced Lesions: For orally administered this compound, the median effective dose (ED50) for inhibiting ethanol-induced gastric lesions in rats was determined to be 6.5 mg/kg. researchgate.net
Indomethacin-Induced Ulcers: An effective dose range of 25-200 mg/kg (oral or intraperitoneal) was identified for the inhibition of indomethacin-induced ulcers in rats. researchgate.net
Gastric Mucosal Blood Flow: In anesthetized dogs, this compound demonstrated a dose-related increase in gastric mucosal blood flow. Intravenous administration of 15 and 30 mg/kg increased blood flow, while intragastric administration of 1-10 mg/ml produced a concentration-dependent and sustained increase. nih.gov A concentration of 3 mg/ml resulted in a peak increase of approximately 50% in gastric mucosal blood flow. nih.gov
These findings are summarized in the table below.
Table 1: Preclinical Efficacy Parameters of this compound in Animal Models
| Model | Species | Route of Administration | Efficacy Parameter | Finding | Citation |
|---|---|---|---|---|---|
| Ethanol-Induced Lesions | Rat | Oral | ED50 | 6.5 mg/kg | researchgate.net |
| Indomethacin-Induced Ulcers | Rat | Oral, Intraperitoneal | Effective Dose Range | 25-200 mg/kg | researchgate.net |
| Gastric Mucosal Blood Flow | Dog | Intravenous | Dose-Response | 15-30 mg/kg caused a dose-related increase | nih.gov |
| Gastric Mucosal Blood Flow | Dog | Intragastric | Concentration-Response | 1-10 mg/ml caused a concentration-dependent increase | nih.gov |
Comparative Pharmacodynamic Analyses of this compound with Reference Agents
This compound, an anti-ulcer agent, has demonstrated significant gastric mucosal protection in preclinical studies. Its pharmacodynamic profile, particularly its cytoprotective effects, has been compared with that of Prostaglandin E2 (PGE2), a key endogenous mediator of mucosal defense.
Research indicates that this compound's mechanism of action is closely linked to the prostaglandin pathway. In studies using isolated bullfrog duodenal mucosa, this compound was shown to increase alkaline secretion in a concentration-dependent manner. researchgate.net This effect is crucial for neutralizing gastric acid at the mucosal surface. Notably, the maximum increase in alkaline secretion stimulated by this compound was comparable to that induced by PGE2. researchgate.net This suggests that this compound may share a common final pathway with prostaglandins in stimulating this protective mechanism.
Further evidence supporting the role of endogenous prostaglandins in this compound's action comes from studies involving indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis. researchgate.net Treatment with indomethacin partially, but significantly, inhibited the increase in alkaline secretion induced by this compound. researchgate.net In contrast, the effect of PGE2 on alkaline secretion was not affected by indomethacin, as it acts downstream of prostaglandin synthesis. researchgate.net These findings strongly suggest that this compound exerts its effects, at least in part, by stimulating the synthesis of endogenous prostaglandins within the gastric mucosa. researchgate.net
In vivo studies in rats have provided further insights into the comparative efficacy of this compound. The compound was found to markedly inhibit the formation of gastric lesions induced by ethanol, with an ED50 of 6.5 mg/kg when administered orally. researchgate.net This demonstrates a potent protective effect against a known gastric irritant.
Moreover, this compound has shown efficacy in a model of NSAID-induced ulcers. It inhibited the formation of gastric antral ulcers induced by indomethacin in rats. researchgate.net A key finding from this research is the potentiation of the anti-ulcer effect of PGE2 by this compound. researchgate.net This synergistic interaction suggests that this compound may not only stimulate endogenous prostaglandin production but also enhance the protective actions of exogenously administered or endogenously present prostaglandins. researchgate.net
The gastric mucosal protection afforded by this compound is also attributed to its ability to preserve the integrity of the mucosal barrier. researchgate.net In preclinical models, this compound was shown to prevent the decrease in potential difference and the formation of gastric lesions induced by the combination of aspirin and hydrochloric acid. researchgate.net It also inhibited the increased net fluxes of hydrogen and sodium ions caused by ethanol in the presence of hydrochloric acid, further highlighting its barrier-preserving properties. researchgate.net These actions are consistent with the known physiological effects of prostaglandins on the gastric mucosa.
The following tables summarize the comparative pharmacodynamic findings for this compound and the reference agent Prostaglandin E2.
Table 1: Comparative Effect on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa
| Compound | Concentration Range | Effect on Alkaline Secretion | Maximum Effect Comparison |
|---|---|---|---|
| This compound | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | Comparable to PGE2 |
| Prostaglandin E2 (PGE2) | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent increase | Comparable to this compound |
Data derived from a study on isolated bullfrog duodenal mucosa. researchgate.net
Table 2: Effect on Experimentally Induced Gastric Lesions in Rats
| Compound | Model | Endpoint | Finding |
|---|---|---|---|
| This compound | Ethanol-induced gastric lesions | Inhibition of lesion formation | ED50 = 6.5 mg/kg (oral) |
| This compound | Indomethacin-induced gastric antral ulcers | Inhibition of ulcer formation | Effective in a dose range of 25-200 mg/kg |
| This compound + Prostaglandin E2 | Indomethacin-induced gastric antral ulcers | Inhibition of ulcer formation | this compound potentiated the inhibitory effect of PGE2 |
Data derived from in vivo studies in rats. researchgate.net
Preclinical Safety Pharmacology and Toxicology of Spizofurone
General Toxicity Assessments of Spizofurone in Preclinical Species
General toxicity assessments in preclinical species typically encompass single-dose (acute) and repeated-dose studies. wuxiapptec.comchemsafetypro.comwuxiapptec.com Acute toxicity tests aim to identify potential adverse effects after a single administration and help in determining the maximum tolerated dose (MTD). wuxiapptec.comoecd.org Repeated-dose toxicity studies evaluate the effects of chronic or subchronic administration, providing information on the toxicological profile over time, potential target organs, and exposure-response relationships. wuxiapptec.comchemsafetypro.comeuropa.eueupati.eu Parameters monitored in these studies often include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, gross pathology, and histopathology. chemsafetypro.comresearchgate.net
For this compound, acute toxicity tests have been conducted via oral administration in male animals. justia.com However, specific quantitative data, such as LD50 values, no-observed-adverse-effect levels (NOAELs), or detailed descriptions of observed effects from these general toxicity assessments, are not explicitly provided within the available search results.
Organ-Specific Toxicity Investigations Associated with this compound
Organ-specific toxicity investigations focus on identifying and characterizing adverse effects on particular organs or organ systems. wuxiapptec.comphysionet.orgnih.govschc.org Common target organs for toxicity in drug development include the liver, kidneys, and heart. nih.gov
Research indicates that this compound has been studied for its effects on the gastric system. In preclinical models, this compound demonstrated a dose-dependent increase in gastric mucosal blood flow. way2drug.com Furthermore, it has been shown to inhibit gastric lesions induced by ethanol (B145695) and indomethacin (B1671933), suggesting a protective or therapeutic effect on the gastrointestinal tract. researchgate.net While these findings highlight a pharmacological interaction with the gastric mucosa, detailed investigations specifically reporting adverse organ-specific toxicities (e.g., hepatotoxicity, nephrotoxicity, cardiotoxicity) with specific findings for this compound were not available in the provided search results.
Genotoxicity and Mutagenicity Screening of this compound
Genotoxicity and mutagenicity screening are crucial components of preclinical safety assessments, designed to evaluate a compound's potential to cause damage to genetic material (DNA) or induce mutations. sfda.gov.sabioline.org.br These studies typically include a battery of in vitro and in vivo tests. Common in vitro assays include the bacterial reverse mutation test (Ames test), which assesses gene mutations, and mammalian cell chromosome aberration tests or micronucleus tests, which detect structural and numerical chromosomal abnormalities. bioline.org.brregulations.govcriver.comnih.govgentronix.co.uk
Mutagenicity studies on this compound (identified as AG-629) were conducted and reported in January 1986 by S. Hitotsumachi, O. Nagayabu, and M. Nakamura. researchgate.net While the existence of these studies is confirmed, the detailed results (e.g., specific strains used, concentrations tested, and whether the outcomes were positive or negative for mutagenicity/genotoxicity) are not provided in the publicly accessible snippets.
Structure Activity Relationship Sar and Rational Design of Spizofurone Analogues
Identification of Pharmacophoric Elements in Spizofurone
A pharmacophore represents the essential geometric arrangement of atoms or functional groups within a molecule that are responsible for its biological activity and recognized at a receptor site. epdf.pub These features can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and ionizable groups, all of which contribute to the molecule's interaction with its target protein. epdf.pub
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. epdf.pub By correlating physicochemical properties or structural descriptors with observed biological effects, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are critical for activity. epdf.pubnih.gov
While this compound exhibits notable antiulcer activity, specific QSAR studies focusing on this compound derivatives were not identified in the reviewed literature. However, the principles of QSAR are broadly applicable to drug discovery and optimization. For instance, QSAR models have been successfully developed for other compound classes to predict various biological activities, including toxicity and inhibitory potentials, by analyzing parameters such as polarity, topology, hydrophobic groups, and hydrogen bond donor/acceptor features. nih.govresearchgate.netmaybridge.com Such methodologies, if applied to this compound analogues, would involve:
Descriptor Calculation: Quantifying various molecular properties (e.g., electronic, steric, hydrophobic).
Model Generation: Using statistical methods to build a predictive model relating these descriptors to the antiulcer activity of this compound derivatives.
Validation: Assessing the model's predictive power using internal and external test sets.
A well-established QSAR model for this compound derivatives could guide the synthesis of new compounds with enhanced antiulcer efficacy by highlighting the most influential structural modifications.
Computational Approaches in this compound Research (e.g., Molecular Docking, MD Simulations)
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery and rational design. They enable the investigation of molecular interactions at an atomic level, predicting how small molecules bind to biological targets and assessing the stability of these interactions. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimates the binding affinity. researchgate.net It is widely used to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular systems over time. They can validate docking predictions, assess the stability of ligand-receptor complexes, and explore conformational changes, offering a more realistic representation of molecular interactions in a physiological environment. researchgate.netnih.govijpsonline.com
Although the provided search results discuss the application of molecular docking and MD simulations in the context of other furan (B31954) and benzofuran (B130515) derivatives for various biological activities researchgate.net, and for diverse drug targets like SARS-CoV-2 main protease nih.gov and MDM2-P53 interaction inhibitors google.com, specific studies employing these computational methods directly on this compound to elucidate its binding mechanism or optimize its interactions were not explicitly detailed. However, given this compound's known antiulcer activity, these techniques could be invaluable for:
Identifying potential protein targets involved in its antiulcer mechanism.
Predicting the binding modes of this compound and its analogues with these targets.
Understanding the stability and dynamics of the ligand-target complexes to guide further structural modifications.
De Novo Design and Optimization Strategies for this compound-based Compounds
De novo design is a powerful strategy in drug discovery that involves creating novel molecular structures from scratch, often guided by computational algorithms, to achieve desired biological functions. nih.govnih.govarxiv.org Unlike traditional lead optimization, which modifies existing lead compounds, de novo design aims to generate entirely new chemical entities. Optimization strategies, on the other hand, focus on improving specific properties of a known active compound or scaffold.
A notable example of a rational design approach related to this compound involves its "fragmentation and reassembly" to generate new antiulcer agents, such as bullatenone. researchgate.netresearchgate.netresearchgate.net This method represents a form of scaffold hopping or lead modification, where key structural components of this compound are rearranged or combined with other moieties to explore new chemical space while retaining or enhancing desired activity. This is distinct from de novo design in the sense of building a molecule from fundamental chemical principles without a pre-existing structural template.
While the provided literature does not detail de novo design efforts specifically for this compound-based compounds in the modern computational sense (e.g., using deep learning or quantum computing to generate novel structures nih.govarxiv.orgbiorxiv.org), the concept of rational design is evident in the historical development of its analogues. Future optimization strategies for this compound-based compounds could leverage advanced computational methods, including:
Fragment-based drug design (FBDD): Identifying small, weakly binding fragments that interact with a target and then growing or linking them to create potent compounds.
Structure-based de novo design: Using the 3D structure of a target protein (if identified for this compound's activity) to computationally design molecules that fit precisely into its binding site.
Ligand-based de novo design: Generating new structures based on the pharmacophoric features and properties of this compound itself, without explicit knowledge of its target.
These strategies, combined with iterative synthesis and biological evaluation, would facilitate the development of highly optimized this compound-based compounds with improved efficacy and specificity.
Translational Research and Clinical Development Considerations for Spizofurone
Summary of Reported Clinical Development Status of Spizofurone
This compound, also known by its synonym AG-629, is characterized primarily as an anti-ulcer compound that has been the subject of preclinical investigations. Based on available information, there is no reported advancement of this compound into formal human clinical trials, such as Phase I, Phase II, or Phase III studies. Clinical information for this compound (HY-119762) explicitly states "No Development Reported" in a clinical context. nih.gov Research detailing this compound's anti-ulcer effects and its mechanism of action dates back to at least the mid-1980s. jkchemical.comchem960.com Its role has been predominantly in research settings, exploring its pharmacological properties and potential as an anti-ulcer agent. uni.luctdbase.org
Challenges and Opportunities in Translating Preclinical Findings of this compound to Clinical Applications
Translating preclinical findings of a compound like this compound into successful clinical applications involves navigating several complex challenges. A significant hurdle in drug development is the inherent lack of "robustness" often observed in preclinical science, meaning that experimental outcomes may not consistently translate or be reproducible when introduced to the diverse and complex physiological environment of human patients. Preclinical studies, particularly older ones, might be conducted under highly controlled or narrow experimental conditions, which may not adequately predict a drug's performance across the varied genetic makeup and disease complexities found in human populations.
For this compound, an agent with preclinical studies extending back several decades, additional challenges may include the necessity to re-evaluate existing data against contemporary, more rigorous preclinical and regulatory standards. Modern drug development often requires comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data, which might not have been generated to current specifications in earlier research. The accuracy of predicting human drug clearance from animal models using allometric scaling can also be a significant limitation. Furthermore, the journey from preclinical validation to clinical use is impacted by broader factors such as the feasibility of large-scale manufacturing, ensuring biocompatibility and safety, navigating complex intellectual property landscapes, adhering to stringent governmental regulations, and demonstrating cost-effectiveness when compared to existing therapeutic options.
Despite these challenges, opportunities for this compound's clinical translation are present. The compound's well-defined mechanism of action, which involves increasing gastric mucosal blood flow and stimulating alkaline secretion in a manner similar to prostaglandin (B15479496) E2 (PGE2), provides a strong biological rationale for its therapeutic potential. jkchemical.comchem960.comuni.luctdbase.org This clear mechanistic understanding could facilitate targeted preclinical investigations utilizing advanced models that more closely mimic human disease conditions, potentially identifying specific patient cohorts or gastrointestinal pathologies where this compound's effects could be most impactful. Re-evaluating this compound with contemporary research methodologies could yield more robust data, thereby strengthening the foundation for potential future clinical development.
Potential Broader Therapeutic Applications Implied by this compound's Mechanisms
This compound's core mechanism of action centers on its ability to enhance gastric mucosal blood flow and promote alkaline secretion, effects that closely resemble those of endogenous prostaglandin E2 (PGE2). jkchemical.comchem960.comuni.luctdbase.org This prostaglandin-mimetic activity suggests that this compound may possess broader therapeutic utility beyond its initial designation as an anti-ulcer agent.
Prostaglandins (B1171923) are ubiquitous lipid mediators involved in a wide array of physiological processes, including the regulation of inflammation, pain perception, fever, blood flow, and various aspects of immune function. Given this compound's capacity to bolster gastric mucosal defense mechanisms through increased blood supply and cytoprotective alkaline secretion, it could potentially offer benefits in other pathological conditions characterized by compromised mucosal integrity or inadequate local tissue perfusion. For example, in various inflammatory conditions affecting the gastrointestinal tract, where the protective barrier is often compromised, a compound that emulates prostaglandin effects could contribute to healing and defense. Notably, this compound has been shown to improve gastric mucosal blood flow that was reduced by indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID) known to inhibit prostaglandin synthesis. jkchemical.com This particular finding highlights this compound's potential to counteract NSAID-induced gastrointestinal damage, a prevalent clinical issue. The compound's influence on endogenous prostaglandin synthesis, as implied by its interaction with indomethacin, further broadens its mechanistic implications and suggests a role in modulating physiological responses where prostaglandins are key players.
Emerging Research Directions and Future Perspectives on Spizofurone
Investigation of Unexplored Biochemical Targets and Pathways of Spizofurone
This compound's established mechanism of action involves increasing alkaline secretion in the duodenal mucosa, a process partly mediated by the stimulation of endogenous prostaglandin (B15479496) synthesis. nih.govjustia.com It has demonstrated efficacy in various experimental models of gastric lesions and ulcers, including those induced by ethanol (B145695), indomethacin (B1671933), and aspirin (B1665792). grafiati.comnih.govmedchemexpress.com Despite these known effects, comprehensive investigations into additional, unexplored biochemical targets and pathways of this compound are not extensively documented in recent research.
In modern drug discovery, a thorough understanding of a compound's full target profile is crucial for identifying new therapeutic applications, understanding potential off-target effects, and developing more precise interventions. For this compound, future research could explore its interaction with other gastrointestinal protective pathways beyond prostaglandin synthesis, such as those involving growth factors, nitric oxide, or specific ion channels that regulate mucosal integrity and repair. Given its historical use in ulcer treatment, examining its potential influence on inflammatory mediators other than prostaglandins (B1171923), or its direct effects on gastric epithelial cell proliferation and differentiation, could reveal novel mechanisms. Advanced proteomic and metabolomic profiling techniques could be employed to identify previously unrecognized molecular interactions or metabolic pathways modulated by this compound, potentially uncovering new therapeutic indications or more nuanced aspects of its gastroprotective effects.
Development of Novel this compound Formulations and Delivery Systems
While this compound has been mentioned in patents related to general pharmaceutical compositions, such as lyophilization processes for hydrophobic/lipophilic materials and compositions for mucosal delivery, specific novel formulations designed exclusively for this compound are not prominently featured in recent literature. justia.comnih.govgoogle.com The field of drug delivery systems (DDS) has undergone significant advancements, focusing on enhancing drug stability, improving bioavailability, achieving targeted delivery, and enabling controlled release. grafiati.comsyncrosome.commedchemexpress.comhs-nb.denih.gov
Future research could focus on developing advanced formulations for this compound to optimize its therapeutic profile. Given its role in gastric protection, targeted delivery systems could be designed to ensure higher concentrations of the compound directly at ulcer sites, minimizing systemic exposure and potentially enhancing efficacy. Examples of such systems include:
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid-based nanocarriers) could improve its solubility, stability, and absorption, allowing for more efficient delivery to the gastrointestinal mucosa. grafiati.comsyncrosome.comnih.gov
Controlled-release oral formulations: Developing sustained-release tablets or capsules could maintain therapeutic concentrations over prolonged periods, reducing dosing frequency and improving patient adherence. [9, 25 (previous search)]
Mucoadhesive systems: Formulations incorporating mucoadhesive polymers could enhance the retention of this compound on the gastric or duodenal lining, leading to extended local action. [16, 24 (previous search)]
These novel delivery approaches could potentially overcome limitations of conventional administration, leading to improved therapeutic outcomes for gastrointestinal conditions.
Exploration of this compound in Combination Therapies
Historically, this compound has been mentioned in the context of combination with prostaglandin derivatives for ulcer treatment. [8 (previous search)] It has also appeared in broader lists of therapeutic agents that could be part of nitric oxide-releasing prodrugs, indicating a conceptual potential for combination strategies. [14 (previous search)] Combination therapies are a cornerstone of modern medicine, particularly for complex diseases, as they can exploit synergistic effects, reduce the likelihood of drug resistance, and allow for lower doses of individual agents, potentially mitigating side effects. [13 (previous search)]
For this compound, future research could explore its utility in combination with other agents for gastrointestinal disorders. Given its cytoprotective mechanism, it could be combined with:
Acid-suppressing agents: Combining this compound with proton pump inhibitors (PPIs) or H2 receptor antagonists could offer a dual approach to ulcer healing, addressing both acid secretion and mucosal protection.
Antibiotics for Helicobacter pylori eradication: If this compound exhibits any complementary effects on the gastric environment or mucosal healing that could aid in H. pylori eradication, its inclusion in multi-drug regimens for this infection could be explored.
Non-steroidal anti-inflammatory drugs (NSAIDs): A significant cause of gastric ulcers is NSAID use. Combining this compound with NSAIDs could potentially mitigate the gastrointestinal side effects of NSAIDs, offering a safer therapeutic option for patients requiring long-term NSAID therapy. medchemexpress.com
Such combination strategies would require rigorous preclinical and clinical evaluation to confirm synergistic benefits and optimize dosing.
Addressing Research Gaps in this compound's Pharmacological Profile
While this compound's anti-ulcer activity has been demonstrated in animal models, a detailed and contemporary understanding of its complete pharmacological profile, particularly in humans, appears to have research gaps. The initial studies primarily focused on its efficacy in various experimental ulcer models in rats. justia.comgrafiati.comnih.govmedchemexpress.comjst.go.jp
Key research gaps in this compound's pharmacological profile that warrant further investigation include:
Comprehensive Pharmacokinetics (PK): Detailed studies on absorption, distribution, metabolism, and excretion (ADME) in various species, including humans, using modern analytical techniques are needed. This would involve precise determination of its bioavailability, half-life, and metabolic pathways, which could inform optimal dosing strategies and potential drug-drug interactions.
Detailed Pharmacodynamics (PD): While its effect on alkaline secretion and prostaglandin synthesis is known, a more in-depth exploration of its dose-response relationships across a wider range of gastrointestinal conditions and its precise molecular interactions with relevant receptors or enzymes would be beneficial.
Tissue-specific effects: Understanding the specific distribution and activity of this compound in different parts of the gastrointestinal tract and other organs could reveal additional therapeutic potential or inform targeted delivery strategies.
Long-term effects and resistance: Research into the long-term effects of this compound and whether prolonged use leads to any form of resistance or altered therapeutic response would be valuable.
Addressing these gaps through modern pharmacological characterization would provide a more complete and nuanced understanding of this compound, potentially expanding its therapeutic utility and guiding its re-evaluation in a contemporary context.
Advanced Preclinical and Translational Model Development for this compound Studies
This compound's efficacy was historically evaluated using established in vivo animal models of gastric ulcers, primarily in rats. justia.comgrafiati.comnih.govmedchemexpress.comjst.go.jp While these models were instrumental in its initial development, the landscape of preclinical and translational research has evolved significantly. Advanced models now offer greater physiological relevance and predictive validity for human conditions. [4 (previous search), 7, 10, 12 (previous search), 18 (previous search), 20 (previous search), 21 (previous search)]
For future this compound studies, the development and utilization of advanced preclinical and translational models could provide deeper insights:
Humanized animal models: Employing humanized mouse models or genetically engineered animal models that more closely mimic human gastrointestinal physiology or specific disease states (e.g., inflammatory bowel disease models, H. pylori infection models) could provide more translatable data. syncrosome.comhs-nb.deebraincase.com
Organ-on-a-chip and organoid technologies: These in vitro systems, derived from human induced pluripotent stem cells or primary tissues, can recapitulate complex organ functions and disease pathologies, offering a high-throughput platform for studying this compound's effects on human gastric or duodenal mucosa, its cellular targets, and its interaction with the gut microbiome. [11 (previous search)]
3D cell culture models: Moving beyond traditional 2D cell cultures to 3D models can better mimic the in vivo cellular environment and tissue architecture, allowing for more accurate assessment of this compound's impact on mucosal barrier function, epithelial repair, and inflammatory responses.
Advanced imaging techniques: Integrating advanced in vivo imaging (e.g., PET/MRI, microCT) in animal models could enable real-time monitoring of drug distribution, target engagement, and therapeutic effects within the gastrointestinal tract. [28 (previous search)]
Such sophisticated models would facilitate a more comprehensive and predictive evaluation of this compound's therapeutic potential, supporting its potential re-entry or expanded role in clinical applications.
Advanced Methodologies and Analytical Techniques for Spizofurone Research
Chromatographic and Spectroscopic Methods for Spizofurone Analysis
Chromatographic and spectroscopic techniques are fundamental for the identification, purification, and quantification of this compound. These methods provide critical insights into its chemical structure and purity.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and related compounds jst.go.jpgoogle.com. HPLC allows for the separation of this compound from complex mixtures, enabling its quantification and purity assessment. For instance, HPLC has been employed to analyze the release characteristics of compounds structurally or functionally similar to this compound, indicating its utility in pharmacokinetic and formulation studies jst.go.jp. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the quantification of small molecules, including drugs and their metabolites, in various matrices due to its high selectivity, sensitivity, and reproducibility nih.govbioanalysis-zone.com. This hyphenated technique combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry, making it invaluable for this compound research.
Spectroscopic Methods: A range of spectroscopic techniques are employed for the structural elucidation and characterization of this compound. These include:
Infrared (IR) Spectroscopy: Used to identify functional groups present in the this compound molecule by analyzing its vibrational modes researchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework and connectivity within the this compound structure, offering insights into its molecular arrangement researchgate.netresearchgate.net.
Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns of this compound, aiding in its identification and confirming its molecular formula (C₁₂H₁₀O₃) nih.govresearchgate.netresearchgate.netuni.lu. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectral analysis is also a relevant technique in the broader context of analyzing compounds googleapis.com.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Can be used to study the electronic transitions within the this compound molecule, providing information on its chromophores and concentration in solution nih.gov.
These spectroscopic methods collectively confirm the identity and purity of synthesized or isolated this compound.
Bioanalytical Techniques for this compound Quantification in Biological Matrices
Bioanalytical techniques are essential for quantifying this compound and its metabolites in biological samples such as blood, plasma, serum, or urine, which is critical for pharmacokinetic and pharmacodynamic studies. The reliability of these methods hinges on rigorous validation to ensure accuracy and precision rrml.ro.
LC-MS/MS is the most commonly used technology for the bioanalysis of small molecules like this compound due to its high sensitivity and selectivity in complex biological matrices nih.govbioanalysis-zone.comrrml.ro. The process typically involves:
Sample Preparation: This often includes techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix and minimize interferences nih.gov.
Chromatographic Separation: An LC system separates this compound from other endogenous compounds and potential metabolites nih.gov.
Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole in multiple reaction monitoring (MRM) mode, quantifies this compound based on its unique mass-to-charge ratio and fragmentation pattern nih.govbioanalysis-zone.com.
Method Validation Parameters: Bioanalytical methods for this compound quantification would be validated according to regulatory guidelines, encompassing parameters such as:
Accuracy: The closeness of the measured value to the true value.
Precision: The reproducibility of the measurements.
Sensitivity (Limit of Quantification, LOQ): The lowest concentration that can be reliably quantified rrml.rochromatographyonline.com.
Selectivity: The ability to differentiate the analyte from other components in the matrix rrml.ro.
Linearity and Range: Establishing a calibration curve with a blank sample, a zero standard (matrix with internal standard), and 6 to 8 non-zero standards across the expected concentration range rrml.ro.
For quantifying endogenous compounds or when an analyte-free matrix is unavailable, approaches like the surrogate matrix or surrogate analyte method may be employed, where calibration standards are prepared in a substitute matrix or using a stable isotope-labeled analog chromatographyonline.com.
In Vitro Cell-Based Assays for this compound Mechanism Studies
In vitro cell-based assays are indispensable tools for understanding the cellular functions and mechanisms of action of compounds like this compound, particularly in drug discovery and development numberanalytics.comcrownbio.combmglabtech.com. These assays utilize living cells to measure specific cellular responses under controlled conditions, providing insights into how a compound interacts with biological systems at a cellular level numberanalytics.com.
While specific cell-based assays for this compound's mechanism are not detailed in the provided sources, this compound has been investigated for its antiulcer activity researchgate.netgoogle.com. General types of cell-based assays applicable to understanding the mechanism of action of such compounds include:
Cell Viability and Proliferation Assays: To assess the impact of this compound on cell growth, survival, or cytotoxicity. These can involve measuring metabolic activity (e.g., Resazurin assays), ATP levels, or membrane integrity bmglabtech.combioagilytix.comnih.gov.
Apoptosis and Cell Death Assays: To determine if this compound induces programmed cell death bioagilytix.comnih.gov.
Signal Transduction Assays: To investigate how this compound affects specific cellular signaling pathways (e.g., receptor phosphorylation, cAMP levels, or reporter gene activity) bioagilytix.com.
Enzyme Activity Assays: If this compound is hypothesized to target specific enzymes, these assays can measure its inhibitory or activating effects bioagilytix.com.
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to a specific cellular pathway, allowing for the measurement of pathway activation or inhibition by this compound bioagilytix.com.
These assays are crucial for identifying cellular targets, characterizing dose-response relationships, and providing preliminary data before proceeding to more complex in vivo studies crownbio.combmglabtech.com. They can be adapted for high-throughput screening, allowing for the rapid evaluation of numerous compounds bmglabtech.com.
Advanced In Vivo Imaging and Physiological Measurement Techniques in this compound Research
In vivo imaging and physiological measurement techniques provide a holistic understanding of a compound's effects within a living organism, offering insights into its biodistribution, efficacy, and impact on physiological processes pitt.eduopenaccesspub.org. While direct examples of these advanced techniques being used specifically for this compound are not detailed in the provided information, their general application in drug research is highly relevant. This compound's known antiulcer activity, for instance, implies the use of in vivo models to assess its efficacy researchgate.netgoogle.com.
Advanced techniques that would be applicable to research on compounds like this compound include:
In Vivo Imaging:
Optical Imaging (e.g., Fluorescence, Bioluminescence Imaging): Can track fluorescently or luminescently tagged compounds or their effects in real-time within live animals. This allows for visualization of drug distribution, target engagement, and disease progression nih.gov.
Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET): Offer non-invasive anatomical and functional information, allowing researchers to observe physiological changes or drug accumulation in specific tissues or organs nih.gov.
Laser Speckle Contrast Imaging (LSCI): A real-time wide-field technique used to visualize blood flow, which could be relevant for studying the effects of this compound on gastric microcirculation in antiulcer models nih.gov.
Multiphoton In Vivo Fluorescence Correlation Spectroscopy (FCS): Enables the quantification of blood flow dynamics and nanoparticle transport with high spatial and temporal resolution, potentially useful for studying drug delivery or physiological responses in specific tissues nih.gov.
Physiological Measurement Techniques:
Telemetry: Allows for continuous, non-invasive monitoring of physiological parameters such as heart rate, body temperature, blood pressure, and respiratory rate in conscious, freely moving animals, providing insights into systemic effects openaccesspub.org.
Electrophysiology: Measures electrical activity in tissues or organs (e.g., electroretinography for eye studies or electrophysiological analysis in the brain) to assess functional changes induced by a compound pitt.eduopenaccesspub.org.
Blood Flow Measurements: Techniques like LSCI or Doppler flowmetry can quantify blood perfusion in specific organs, which is critical for understanding the local effects of compounds like this compound on ulcer healing nih.gov.
Gastrointestinal Motility Measurements: Specific techniques to measure gastric emptying, intestinal transit, or contractile activity would be employed to understand the antiulcer mechanisms of this compound.
These methodologies provide comprehensive data on the in vivo behavior and efficacy of compounds, bridging the gap between in vitro findings and clinical applications.
Q & A
Q. What are the validated synthetic pathways for spizofurone, and how do reaction conditions influence yield?
this compound (C₁₂H₁₀O₃) is synthesized via cyclopropane ring formation through [3+2] cycloaddition or intramolecular esterification. Key steps include the use of α-bromo-γ-butyrolactone intermediates and acetyl-substituted benzofuran precursors . Methodological optimization involves controlling reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., palladium or base catalysts). Yield improvements (>75%) are achieved via iterative purification (column chromatography, recrystallization) .
Q. What in vivo/in vitro models are used to study this compound’s anti-ulcer mechanism of action?
this compound’s efficacy as an anti-ulcer agent is tested using rodent models (e.g., ethanol-induced gastric lesions in rats) and in vitro assays measuring prostaglandin E₂ (PGE₂) synthesis or cyclooxygenase inhibition . Researchers employ dose-response curves (5–50 mg/kg) and histological analysis of mucosal repair. Comparative studies often include omeprazole or ranitidine as positive controls .
Q. How is this compound’s molecular structure validated, and what spectroscopic techniques are critical?
Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at 226 m/z). X-ray crystallography resolves the spirocyclic benzofuran-cyclopropane system, while HPLC ensures purity (>98%) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported efficacy across preclinical studies?
Discrepancies in efficacy (e.g., variable PGE₂ modulation in murine vs. primate models) require meta-analysis of experimental variables:
- Dose timing: Pre-treatment vs. post-injury administration.
- Species-specific metabolism: CYP450 isoform activity differences.
- Control group design: Sham-operated vs. disease-induced controls. Cross-study validation using standardized protocols (e.g., OECD Guidelines 423) and blinded data analysis reduces bias .
Q. What methodologies are recommended for analyzing this compound’s patent landscape and prior art?
Patent mining tools like PubChem’s Depositor-Supplied Patent Identifiers (e.g., SID 415749124) and SciFinder retrieve synthesis patents (e.g., US 4,247,653) and formulation claims . Advanced strategies include:
- Keyword filters: “spirocyclic benzofuran derivatives” + “anti-ulcer activity.”
- Citation tracking to identify competing compounds (e.g., tenatoprazole analogs) .
Q. How can researchers design rigorous toxicology studies for this compound metabolites?
Metabolite identification requires LC-MS/MS profiling of plasma/urine samples from dosed models. Acute toxicity (LD₅₀) studies follow OECD Guideline 425, while genotoxicity is assessed via Ames tests (bacterial reverse mutation) and micronucleus assays . Dose-ranging studies (10–200 mg/kg) with longitudinal sampling (0–48 hrs) capture pharmacokinetic variability .
Q. What analytical parameters are critical for validating this compound quantification in biological matrices?
Method validation adheres to ICH Q2(R1) guidelines:
Q. How can computational models predict this compound’s drug-drug interaction potential?
Molecular docking (AutoDock Vina) screens for CYP3A4/2D6 binding affinity, while physiologically based pharmacokinetic (PBPK) models simulate interactions with proton pump inhibitors. In silico predictions are validated via in vitro hepatocyte assays .
Q. What experimental designs optimize this compound’s stability in formulation studies?
Accelerated stability testing (ICH Q1A) under varied pH (1.2–6.8), humidity (75% RH), and temperature (40°C) identifies degradation pathways (e.g., hydrolysis of acetyl groups). Excipient compatibility studies use DSC/TGA to detect polymorphic transitions .
Q. How do researchers evaluate this compound’s species-specific pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Allometric scaling (e.g., Wᵏ scaling factor) correlates rodent and human PK parameters. Microdialysis in target tissues (e.g., gastric mucosa) measures unbound drug concentrations, while PK-PD modeling (NONMEM) links plasma levels to ulcer inhibition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
